molecular formula C23H19N3O7 B11982232 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 303087-53-8

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11982232
CAS No.: 303087-53-8
M. Wt: 449.4 g/mol
InChI Key: AVJALOABGQXTPP-ZVHZXABRSA-N
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Description

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19N3O7 and a molecular weight of 449.424 g/mol This compound is known for its unique chemical structure, which includes a methoxy group, a nitrophenoxy group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone

Preparation Methods

The synthesis of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:

Chemical Reactions Analysis

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to changes in their activity and function. The carbohydrazonoyl group can form hydrogen bonds with target molecules, stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

303087-53-8

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19N3O7/c1-31-21-13-16(7-12-20(21)33-23(28)17-5-3-2-4-6-17)14-24-25-22(27)15-32-19-10-8-18(9-11-19)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

AVJALOABGQXTPP-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Origin of Product

United States

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